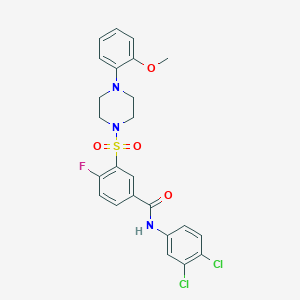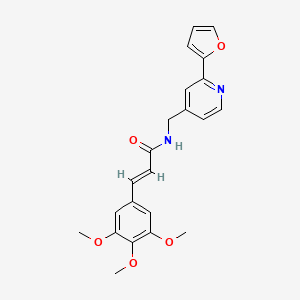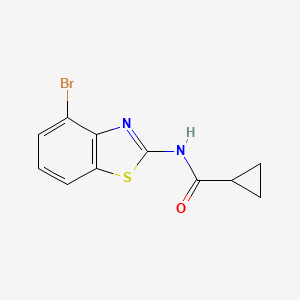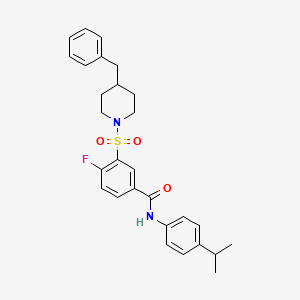
N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is a complex organic compound characterized by its unique structural features, including dichlorophenyl, fluoro, and methoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-fluoro-3-nitrobenzoic acid, through nitration and subsequent reduction reactions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3,4-dichloroaniline under conditions that facilitate the formation of an amide bond.
Sulfonylation: The resulting product undergoes sulfonylation with a sulfonyl chloride derivative, such as 4-(2-methoxyphenyl)piperazine, in the presence of a base like triethylamine.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using reagents like N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and fluoro groups may enhance binding affinity and specificity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
N-(3,4-dichlorophenyl)-4-fluorobenzamide: Lacks the sulfonyl and piperazine groups, resulting in different biological activities.
4-fluoro-3-(piperazin-1-yl)sulfonylbenzamide: Similar structure but without the dichlorophenyl group, affecting its chemical and biological properties.
Uniqueness
N-(3,4-dichlorophenyl)-4-fluoro-3-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2FN3O4S/c1-34-22-5-3-2-4-21(22)29-10-12-30(13-11-29)35(32,33)23-14-16(6-9-20(23)27)24(31)28-17-7-8-18(25)19(26)15-17/h2-9,14-15H,10-13H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNBWRNZZEHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2633806.png)
![3-{[(Biphenyl-4-ylcarbonyl)carbamothioyl]amino}-4-chlorobenzoic acid](/img/structure/B2633807.png)

![3-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2633809.png)
![6-(3-hydroxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2633810.png)


![4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2633817.png)
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)
![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)


![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)
